1-(1-Iodopropan-2-yl)naphthalene
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Overview
Description
1-(1-Iodopropan-2-yl)naphthalene is an organic compound that features a naphthalene ring substituted with a 1-iodopropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Iodopropan-2-yl)naphthalene can be synthesized through a multi-step process involving the iodination of a suitable precursor. One common method involves the reaction of naphthalene with 1-iodopropane in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(1-Iodopropan-2-yl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthalene derivatives.
Reduction Reactions: Reduction can lead to the formation of naphthalene with a reduced side chain.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Conditions often involve polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Products include azido, cyano, and organometallic derivatives of naphthalene.
Oxidation: Products include naphthoquinones and other oxidized naphthalene derivatives.
Reduction: Products include naphthalene with a reduced alkyl side chain.
Scientific Research Applications
1-(1-Iodopropan-2-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Iodopropan-2-yl)naphthalene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions. The naphthalene ring can engage in π-π stacking interactions, affecting its binding to other aromatic systems. These interactions can modulate the compound’s effects in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Bromopropan-2-yl)naphthalene
- 1-(1-Chloropropan-2-yl)naphthalene
- 1-(1-Fluoropropan-2-yl)naphthalene
Uniqueness
1-(1-Iodopropan-2-yl)naphthalene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and polarizability enhance its ability to participate in halogen bonding and other interactions, making it a valuable compound in various applications.
Properties
CAS No. |
101349-61-5 |
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Molecular Formula |
C13H13I |
Molecular Weight |
296.15 g/mol |
IUPAC Name |
1-(1-iodopropan-2-yl)naphthalene |
InChI |
InChI=1S/C13H13I/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9H2,1H3 |
InChI Key |
XWQQUFRKYAPAKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CI)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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